Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)-
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Overview
Description
. This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. The presence of multiple methyl groups and an isopropyl group contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a cyclization reaction where a suitable diene and a dienophile are reacted in the presence of a catalyst to form the spiro structure. The reaction conditions often require elevated temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may include steps such as purification through distillation or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The methyl and isopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound shares a similar spiro structure but differs in the presence of a methylethenyl group instead of a methylethyl group.
Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-: This compound has a ketone functional group instead of a hydroxyl group.
Uniqueness
The uniqueness of Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- lies in its specific functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it valuable in various applications, including its use as a precursor in organic synthesis and its potential biological activities .
Properties
CAS No. |
61050-89-3 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-14,16H,5-6,8-9H2,1-4H3 |
InChI Key |
WBVRKDUUNZBZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C12CC=C(C(C2)O)C)C(C)C |
Origin of Product |
United States |
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